molecular formula C12H8ClNO B127602 2-(4-Chlorobenzoyl)pyridine CAS No. 190850-37-4

2-(4-Chlorobenzoyl)pyridine

Cat. No.: B127602
CAS No.: 190850-37-4
M. Wt: 217.65 g/mol
InChI Key: KHXSJSBQIWAIEG-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)pyridine is an organic compound with the molecular formula C12H8ClNO. It is a white to light yellow crystalline powder that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a pyridine ring attached to a 4-chlorobenzoyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chlorobenzoyl)pyridine can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyridine with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzoyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chlorobenzoyl)pyridine can be compared with other similar compounds such as:

    4-Chlorobenzoyl chloride: Used in similar acylation reactions but lacks the pyridine ring.

    2-Benzoylpyridine: Similar structure but without the chlorine atom, leading to different reactivity and applications.

    4-Chloropyridine: Contains the pyridine ring and chlorine atom but lacks the benzoyl group.

Uniqueness: The presence of both the 4-chlorobenzoyl group and the pyridine ring in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

(4-chlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXSJSBQIWAIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212530
Record name (4-Chlorophenyl) 2-pyridyl ketone
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6318-51-0
Record name (4-Chlorophenyl)-2-pyridinylmethanone
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Record name 2-(4-Chlorobenzoyl)pyridine
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Record name 6318-51-0
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Record name (4-Chlorophenyl) 2-pyridyl ketone
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Record name (4-chlorophenyl) 2-pyridyl ketone
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Record name 2-(4-CHLOROBENZOYL)PYRIDINE
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Synthesis routes and methods

Procedure details

164 G. (0.55 mol) of sodium dichromate was added to a stirred solution of 101 g. (0.5 mol) of 2-(p-chlorobenzyl)-pyridine in 450 ml. of acetic acid and the resulting mixture was stirred and refluxed for 3 hrs. The resulting dark green solution was cooled and poured into 1500 ml. of cold water. The precipitate which resulted was collected, washed with water and air dried to yield 2-(4-chlorobenzoyl)pyridine as white microprisms, mp. 62°-64° C. (ligroin).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the stereoselective reduction of (4-Chlorophenyl)(pyridin-2-yl)methanone important?

A1: (4-Chlorophenyl)(pyridin-2-yl)methanone can be reduced to its corresponding chiral alcohol, (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol, which serves as a key intermediate in the synthesis of Betahistine . Betahistine is an antihistamine drug used to treat Ménière's disease. Enantioselective reduction is crucial because often only one enantiomer of a chiral drug exhibits the desired pharmacological activity.

Q2: How is (4-Chlorophenyl)(pyridin-2-yl)methanone being utilized in enzyme engineering?

A2: Researchers have employed (4-Chlorophenyl)(pyridin-2-yl)methanone, often categorized as a "difficult-to-reduce" ketone, as a model substrate in protein engineering studies . Specifically, they used it to modify the substrate binding pocket of Kluyveromyces polysporus alcohol dehydrogenase (KpADH). This was achieved using a "hydroclassified combinatorial saturation mutagenesis" (HCSM) approach, leading to variants of KpADH with significantly enhanced enantioselectivity and catalytic efficiency towards the production of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol .

Q3: What are the advantages of using biocatalysts like KpADH for this type of reaction?

A3: Biocatalysts, such as the enzyme KpADH, offer several advantages for the reduction of ketones like (4-Chlorophenyl)(pyridin-2-yl)methanone. They operate under mild reaction conditions, exhibit high selectivity (often enantioselectivity), and contribute to greener and more sustainable chemical processes . This is in contrast to traditional chemical synthesis, which might require harsh conditions or generate undesirable byproducts.

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